2-Chloro-3-fluoro-4-nitropyridine

Beschreibung

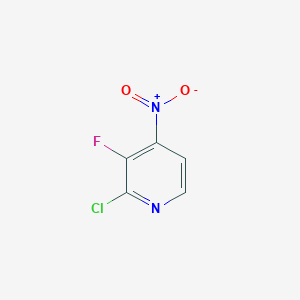

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPPDEJTTHOVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551656 | |

| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-90-3 | |

| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-nitropyridine (CAS: 109613-90-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-nitropyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic route with an experimental protocol, and explores its significant applications in the development of targeted therapeutics, particularly as an intermediate in the synthesis of kinase inhibitors. The guide includes structured data tables for easy reference and visual diagrams to illustrate synthetic workflows and relevant biological signaling pathways.

Chemical and Physical Properties

This compound is a functionalized pyridine derivative with the chemical formula C₅H₂ClFN₂O₂. The presence of chloro, fluoro, and nitro groups on the pyridine ring makes it a highly reactive and versatile intermediate for further chemical modifications.

| Property | Value |

| CAS Number | 109613-90-3 |

| Molecular Formula | C₅H₂ClFN₂O₂ |

| Molecular Weight | 176.53 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥97% |

| Boiling Point | 261.0 ± 35.0 °C at 760 mmHg |

| Density | 1.595 ± 0.06 g/cm³ |

| Solubility | Slightly soluble in water (1.7 g/L at 25 °C) |

| Storage Temperature | 2-8°C (Refrigerator) |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloro-3-aminopyridine, involving a diazotization-fluorination reaction followed by nitration.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on similar chemical transformations found in the literature.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine from 2-Chloro-3-aminopyridine

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-chloro-3-aminopyridine in an appropriate organic solvent (e.g., acetonitrile) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Addition of Reagents: The solution is cooled to 0-5°C. Tert-butyl nitrite is added dropwise, followed by the addition of a fluorinating agent such as copper (II) fluoride.[1]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0-60°C) for a period of 1-10 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Work-up and Isolation: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-chloro-3-fluoropyridine.

Step 2: Nitration of 2-Chloro-3-fluoropyridine

-

Reaction Setup: 2-Chloro-3-fluoropyridine is dissolved in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel cooled in an ice bath.

-

Addition of Nitrating Agent: A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature.

-

Reaction Conditions: The reaction is stirred at a low temperature for a specified time, with progress monitored by TLC or GC.

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The reactivity of the chloro and nitro groups allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of different functionalities to build a diverse library of compounds.

Intermediate for Kinase Inhibitors

This compound is a key precursor for the synthesis of inhibitors targeting several protein kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers.

General Synthetic Strategy for Kinase Inhibitors:

Caption: General workflow for the synthesis of kinase inhibitors.

The synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors often starts with a nucleophilic displacement of the chlorine atom at the 4-position of a 2-amino-3-nitropyridine derivative.[2][3] This is followed by the reduction of the nitro group to an amine and subsequent cyclization to form the fused imidazole ring system.[4]

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are crucial regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibitors derived from this compound can block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Simplified Aurora kinase signaling pathway and point of inhibition.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis.[5] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[5][6] Small molecule inhibitors can block the ATP-binding site of FLT3, thereby inhibiting its downstream signaling and promoting apoptosis in leukemic cells.

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

-

Reaction Mixture Preparation: A reaction buffer containing the kinase of interest (e.g., Aurora A or FLT3), a fluorescently labeled peptide substrate, and ATP is prepared.

-

Inhibitor Addition: The test compound, synthesized from this compound, is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase-catalyzed phosphorylation of the substrate.

-

Detection: The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated and quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as a warning-level hazard, with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Respiratory protection if ventilation is inadequate

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique substitution pattern provides multiple reactive sites for the synthesis of complex heterocyclic scaffolds, particularly for the development of potent and selective kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in drug discovery and development. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in developing novel therapeutics.

References

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]

- 6. Rational design of next-generation FLT3 inhibitors in acute myeloid leukemia: From laboratory to clinics - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-3-fluoro-4-nitropyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₂ClFN₂O₂[1][2] |

| Molecular Weight | 176.53 g/mol [1][2] |

| CAS Number | 109613-90-3[1] |

| Appearance | Typically a liquid or solid[3] |

| Storage Temperature | Refrigerator[3] |

Illustrative Experimental Protocol: Synthesis of a Related Fluoropyridine

While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found in the searched literature, the following procedure for the synthesis of the related compound, 2-chloro-3-fluoropyridine, from 2-chloro-3-aminopyridine illustrates a common synthetic methodology for introducing a fluorine atom onto a pyridine ring via a diazotization reaction. This method is described in patent CN102584689A.[2]

Reaction: Conversion of 2-chloro-3-aminopyridine to 2-chloro-3-fluoropyridine.

Materials:

-

2-chloro-3-aminopyridine

-

tert-Butyl nitrite

-

Copper(II) fluoride (CuF₂)

-

Organic solvent (e.g., acetonitrile, methanol, ethanol, or isopropanol)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Under the protection of an inert gas atmosphere, dissolve 2-chloro-3-aminopyridine, tert-butyl nitrite, and copper(II) fluoride in an appropriate organic solvent in a reaction vessel.

-

The molar ratio of tert-butyl nitrite to copper(II) fluoride to 2-chloro-3-aminopyridine is typically in the range of 1-1.2 : 1-1.3 : 0.9-1.1.[2]

-

Maintain the reaction mixture at a temperature between 0 and 60 °C.

-

Allow the reaction to proceed with stirring for a period of 1 to 10 hours.

-

Upon completion, the desired product, 2-chloro-3-fluoropyridine, is obtained. The product can be purified using standard techniques such as distillation or chromatography.

This protocol demonstrates a practical method for the fluorination of a pyridine ring, a key transformation in the synthesis of many fluorinated heterocyclic compounds.

Application in Synthetic Chemistry: An Experimental Workflow

This compound is a versatile building block in organic synthesis, particularly for the preparation of substituted pyridines which are common scaffolds in pharmaceuticals. The chloro and nitro groups are key functionalities that allow for sequential reactions, such as nucleophilic aromatic substitution and reduction.

The following diagram illustrates a general experimental workflow for the synthesis of substituted 2-amino-3-fluoropyridine derivatives, starting from this compound. This pathway highlights its utility in creating molecules with potential biological activity.

Caption: Synthetic pathway from this compound.

References

physical and chemical properties of 2-Chloro-3-fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-fluoro-4-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest in medicinal and agrochemical research. Its trifunctional nature, featuring chloro, fluoro, and nitro groups on the pyridine scaffold, makes it a versatile and highly reactive building block for organic synthesis. The strategic placement of these functional groups allows for selective chemical modifications, providing a robust platform for the construction of complex heterocyclic molecules and bioactive compounds. This guide provides a comprehensive overview of its known physical and chemical properties, highlights its critical role as a pharmaceutical intermediate, and outlines the general synthetic pathways where it is employed.

Core Chemical and Physical Properties

This compound is a specialized chemical intermediate. While extensive experimental data is not publicly available, the following tables summarize its key identifiers and predicted physical properties.

Table 1: Chemical Identifiers and Molecular Information

| Identifier | Value |

| CAS Number | 109613-90-3[1] |

| Molecular Formula | C₅H₂ClFN₂O₂[1] |

| Molecular Weight | 176.53 g/mol [1] |

| IUPAC Name | This compound |

| InChI Key | RUPPDEJTTHOVGP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1F)--INVALID-LINK--[O-])Cl |

Table 2: Physical and Safety Data

| Property | Value | Source(s) |

| Physical Form | Liquid or Powder. Note: Sources conflict on the physical state. | ,[1] |

| Purity | ≥97% | |

| Boiling Point | 261.0 ± 35.0 °C (Predicted) | N/A |

| Density | 1.595 ± 0.06 g/cm³ (Predicted) | N/A |

| Storage Temperature | Refrigerator (2-8°C) | [1] |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P305, P338, P351 |

Note: Some physical properties, such as boiling point and density, are predicted values from chemical databases and may not reflect experimentally determined results.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, its preparation would likely follow established methodologies for the synthesis of multi-substituted pyridines. A plausible general approach involves the nitration of a corresponding 2-chloro-3-fluoropyridine precursor.

The primary utility of this compound lies in its reactivity, which is dictated by its three distinct functional groups. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution, typically at the chlorine-bearing C2 position.

The most frequently cited reaction is the reduction of the nitro group. This transformation is a pivotal step in drug synthesis, converting the nitro compound into a 2-chloro-3-fluoro-pyridin-4-amine intermediate. This amine then serves as a handle for a wide range of subsequent chemical modifications.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of APIs.[1] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This compound provides a direct route to introduce a fluorinated pyridine core into a target molecule.

Experimental Workflow: Role as a Pharmaceutical Intermediate

The general workflow for utilizing this compound in a drug discovery program involves a multi-step synthesis where the pyridine core is progressively elaborated.

1. Initial Reaction - Nitro Group Reduction:

-

Objective: To convert the nitro group into a primary amine, creating a versatile synthetic handle.

-

General Protocol: The this compound substrate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as stannous chloride (SnCl₂) or catalytic hydrogenation (H₂ over Palladium/Carbon), is introduced.[4] The reaction is stirred, typically at room temperature or with gentle heating, until the reduction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: The reaction mixture is worked up to isolate the 2-chloro-3-fluoro-pyridin-4-amine intermediate.

2. Subsequent Functionalization:

-

The newly formed amine can undergo a variety of reactions, including amide bond formation, reductive amination, or serve as a nucleophile in substitution reactions.

-

The chloro group at the C2 position remains a site for nucleophilic substitution, allowing for the introduction of other fragments, often via cross-coupling reactions.

This stepwise approach allows for the systematic construction of complex molecules with desired pharmacological properties.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry.[1] The same principles of reactivity and modular synthesis apply to the creation of novel herbicides and fungicides. The halogenated pyridine scaffold is a common feature in many effective crop protection agents, and this compound provides an efficient entry point for their synthesis.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials.

-

Toxicity: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. Inhalation may cause respiratory irritation.

Conclusion

This compound is a high-value synthetic building block for the pharmaceutical and agrochemical industries. Its unique combination of functional groups offers multiple reaction sites, enabling the efficient construction of complex, fluorinated heterocyclic compounds. The ability to selectively reduce the nitro group to an amine is a key transformation that unlocks numerous pathways for further molecular elaboration. For researchers and drug development professionals, this compound represents a strategic tool for accessing novel chemical space and developing next-generation therapeutic and crop protection agents.

References

An In-Depth Technical Guide to the Safety Data for 2-Chloro-3-fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Chloro-3-fluoro-4-nitropyridine (CAS No. 109613-90-3). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. Due to the limited availability of specific experimental data for this molecule, this guide also incorporates safety protocols based on its classification as a halogenated aromatic nitro compound.

Chemical Identification and Physical Properties

This compound is a heterocyclic building block utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure and key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 109613-90-3 | [1][2][3] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1][3] |

| Molecular Weight | 176.53 g/mol | [1][3] |

| Physical Form | Liquid | |

| Purity | 97% | |

| Solubility | Slightly soluble (1.7 g/L at 25 °C) | [1][2] |

| Density | 1.595 ± 0.06 g/cm³ (20 °C) | [2] |

| Boiling Point | 261.0 ± 35.0 °C (at 760 Torr) | [2] |

| Flash Point | 111.6 ± 25.9 °C | [2] |

| Storage Temperature | Refrigerator (2-8°C) |

Hazard Identification and Classification

The primary hazards associated with this compound are related to its acute toxicity, and skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) classification is summarized below.

| Classification | Code | Description | Source(s) |

| Signal Word | - | Warning | [4] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |

| Skin Irritation | H315 | Causes skin irritation | [4][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][5] |

Precautionary Statements

| Code | Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][6] |

| P264 | Wash hands thoroughly after handling. | [4] |

| P270 | Do not eat, drink or smoke when using this product. | [4] |

| P271 | Use only outdoors or in a well-ventilated area. | [4] |

| P280 | Wear protective gloves, eye protection. | [4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| P330 | Rinse mouth. | [7] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [7] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [7] |

| P362 | Take off contaminated clothing and wash before reuse. | [7] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [7] |

| P405 | Store locked up. | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [9] |

Toxicological and Ecological Data

Toxicological Data

| Test | Endpoint | Value | Species | Source(s) |

| Acute Oral Toxicity | LD50 | No data available | - | - |

| Acute Dermal Toxicity | LD50 | No data available | - | - |

| Acute Inhalation Toxicity | LC50 | No data available | - | - |

Ecological Data

| Test | Endpoint | Value | Species | Source(s) |

| Toxicity to Fish | LC50 | No data available | - | - |

| Toxicity to Daphnia | EC50 | No data available | - | - |

| Toxicity to Algae | ErC50 | No data available | - | - |

Experimental Protocols

Given the identified hazards and the lack of comprehensive safety data, a rigorous and cautious approach to handling this compound is mandatory. The following protocols are based on best practices for managing hazardous chemical intermediates.[10][11]

Risk Assessment

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[10][12] This assessment should:

-

Identify Hazards: Review the known hazards (acute toxicity, irritation) and consider potential unknown hazards.

-

Evaluate Exposure: Determine the potential routes of exposure (inhalation, skin contact, ingestion, eye contact) and the potential duration and frequency of exposure.[11]

-

Implement Control Measures: Based on the risk level, select appropriate control measures, including engineering controls, administrative controls, and personal protective equipment (PPE).[13]

-

Prepare for Emergencies: Ensure that emergency procedures are in place for spills, exposures, and other foreseeable incidents.[11]

Handling and Personal Protective Equipment (PPE)

All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[14]

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[14]

-

Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling the compound:[15][16][17]

-

Eye and Face Protection: Chemical safety goggles and a face shield if there is a risk of splashing.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[18] Regularly inspect gloves for any signs of degradation or perforation.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[14]

-

Disposal Protocol

This compound is a halogenated aromatic compound and must be disposed of as hazardous waste.[9][19]

-

Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[9][20] Do not mix with non-halogenated waste.[9]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[9]

-

Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[9]

-

Disposal: Arrange for collection and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[9][21]

Signaling Pathways and Biological Activity

As a chemical intermediate, this compound is not intended for direct biological application, and there is no published research on its specific interactions with signaling pathways. Its utility lies in its chemical reactivity, which allows for its incorporation into more complex molecules that may have biological activity.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to first aid emergencies.

Caption: General laboratory safety workflow for handling hazardous chemicals.

Caption: First aid response workflow based on GHS hazard statements.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS # 109613-90-3, this compound - chemBlink [chemblink.com]

- 3. 109613-90-3 | this compound - Moldb [moldb.com]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. benchchem.com [benchchem.com]

- 10. intersolia.com [intersolia.com]

- 11. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 12. kemi.se [kemi.se]

- 13. sia-toolbox.net [sia-toolbox.net]

- 14. benchchem.com [benchchem.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. epa.gov [epa.gov]

- 17. hazmatschool.com [hazmatschool.com]

- 18. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 19. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 20. ethz.ch [ethz.ch]

- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]

An In-depth Technical Guide on the Storage and Handling of 2-Chloro-3-fluoro-4-nitropyridine

For researchers, scientists, and drug development professionals, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, laboratory safety, and the well-being of personnel. This guide provides a comprehensive overview of the recommended practices for 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in the synthesis of pharmaceuticals.[1]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound. It is important to note that some of the data are predicted values.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1] |

| Molecular Weight | 176.53 g/mol | [1] |

| Physical Form | Liquid / Powder | [2] |

| Purity | 97% - 98% | [2] |

| Boiling Point | 261.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.595 ± 0.06 g/cm³ (Predicted) | [3] |

| CAS Number | 109613-90-3 | [2] |

Storage Protocols

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

Recommended Storage Conditions:

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][7] Store under an inert atmosphere to maintain product quality.[8]

-

Container: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

Incompatible Materials: To prevent adverse reactions, store this compound away from the following:

Handling Procedures and Personal Protective Equipment (PPE)

Adherence to strict handling procedures and the use of appropriate personal protective equipment are non-negotiable for ensuring personnel safety.

Engineering Controls:

-

Work in a well-ventilated place, preferably under a chemical fume hood.[4][6][7]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][7][8]

Personal Protective Equipment (PPE):

| PPE Category | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4][5] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with appropriate protective gloves. | [4][5][6][7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a cartridge approved by NIOSH or EN 149. | [4][6] |

General Handling Precautions:

-

Avoid the formation of dust and aerosols.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [4][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [4][6][8] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][6][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician immediately. | [4][6][8] |

Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment, including respiratory protection.[5]

-

Evacuate personnel to safe areas.[5]

-

Avoid dust formation.[4]

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.[4][5]

-

Do not let the product enter drains.[5]

Methods for Containment and Cleaning Up:

-

For liquid spills, soak up with an inert absorbent material.

-

For solid spills, sweep up and shovel into a suitable, closed container for disposal.[8]

-

Dispose of the collected material as hazardous waste in accordance with local, state, and federal regulations.[5][6]

Hazard Identification and Classification

Understanding the hazards associated with this compound is essential for risk assessment.

GHS Hazard Statements:

Signal Word: Warning

The following diagram illustrates the logical relationship between the hazard classifications and the required precautionary measures.

Caption: Relationship between hazards and precautionary statements.

References

- 1. This compound [myskinrecipes.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. This compound CAS#: 109613-90-3 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

Spectroscopic and Synthetic Profile of 2-Chloro-3-fluoro-4-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of experimental spectroscopic data in public literature, this guide presents predicted spectroscopic information alongside established experimental protocols and a plausible synthetic pathway.

Predicted Spectroscopic Data

In the absence of experimentally derived spectra, computational predictions offer valuable insights into the spectroscopic characteristics of this compound. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, as well as the expected Mass Spectrometry (MS) fragmentation patterns.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts have been calculated using established computational algorithms. These predictions are based on the chemical environment of each nucleus within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~8.4 | Doublet | ~5 | H-6 |

| ~7.8 | Doublet of doublets | ~5, ~2 | H-5 |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0.00 ppm. Note: Actual values may vary depending on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~155 | C-2 (C-Cl) |

| ~148 (d, J ≈ 270 Hz) | C-3 (C-F) |

| ~145 | C-4 (C-NO₂) |

| ~120 | C-5 |

| ~152 | C-6 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| 1600-1585 | Medium-Strong | C=C stretching (aromatic ring) |

| 1550-1530 | Strong | Asymmetric NO₂ stretching |

| 1360-1340 | Strong | Symmetric NO₂ stretching |

| 1250-1150 | Strong | C-F stretching |

| 800-700 | Strong | C-Cl stretching |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key MS Fragmentation for this compound

| m/z | Proposed Fragment |

| 176/178 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 130/132 | [M - NO₂]⁺ |

| 111/113 | [M - NO₂ - F]⁺ |

| 95 | [M - NO₂ - Cl]⁺ |

| 75 | [C₄H₂N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Interpret the mass spectrum by identifying the molecular ion peak and proposing structures for the major fragment ions.

Synthesis Workflow

A plausible synthetic route to this compound can be inferred from related preparations. A common strategy involves the nitration of a suitable pyridine precursor.

Caption: Proposed synthesis of this compound.

This proposed synthesis involves the direct nitration of 2-Chloro-3-fluoropyridine. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the chlorine and fluorine atoms directs the electrophilic nitration to the C-4 position.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical relationships between the molecular structure and the observed signals.

Caption: Logical workflow for spectroscopic analysis.

This diagram illustrates how the different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous confirmation of the molecular structure of this compound. NMR spectroscopy reveals the connectivity and electronic environment of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns.

Solubility Profile of 2-Chloro-3-fluoro-4-nitropyridine: A Technical Guide for Researchers

For immediate release:

This technical guide addresses the solubility of 2-Chloro-3-fluoro-4-nitropyridine in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents has been publicly reported. This guide, therefore, provides researchers, scientists, and drug development professionals with a detailed framework of established experimental protocols to determine the solubility of this compound in their laboratories.

Introduction to this compound

This compound is a halogenated and nitrated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2][3] The solubility of these intermediates is a critical physical property that influences reaction conditions, purification methods, and formulation strategies.

Product information from various suppliers indicates that this compound is typically available as a liquid or a solid, highlighting the importance of understanding its solubility characteristics for handling and use in research and development.[4][5]

Quantitative Solubility Data

As of the date of this guide, specific quantitative data on the solubility of this compound in common organic solvents is not available in published literature. The following table is presented to explicitly highlight this data gap. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine these values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Toluene | 25 | Data not available |

| N,N-Dimethylformamide (DMF) | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

While specific data is lacking for the title compound, general principles of solubility for pyridine and its derivatives can offer some qualitative insights. Pyridine itself is miscible with a wide range of polar and non-polar organic solvents.[6][7][8] However, the introduction of chloro, fluoro, and nitro substituents significantly alters the molecule's polarity, crystal lattice energy (if solid), and potential for solute-solvent interactions, making direct extrapolation of solubility behavior unreliable.

Experimental Protocols for Solubility Determination

To empower researchers to generate reliable solubility data, this section provides detailed methodologies for common and effective techniques for solubility determination.[9]

Gravimetric Method (Isothermal Saturation)

This classical and highly accurate method involves preparing a saturated solution and determining the concentration of the solute by weighing the residue after solvent evaporation.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of flask with residue) - (Weight of empty flask)] / (Volume of filtered solution in mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law. It is often faster than the gravimetric method.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Stock solution of this compound of known concentration in a highly soluble solvent.

-

The organic solvent in which solubility is to be determined.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations by diluting the stock solution with the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Solubility Determination:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Carefully withdraw a small aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the solubility in the original saturated solution, accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

This guide provides the necessary framework for researchers to determine the solubility of this compound. The generation and publication of such data would be a valuable contribution to the scientific community.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 109613-90-3 [sigmaaldrich.com]

- 5. 2-Chloro-3-fluoro-5-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. Pyridine [chemeurope.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-nitropyridine for Researchers and Drug Development Professionals

Introduction: 2-Chloro-3-fluoro-4-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its unique electronic properties, stemming from the presence of electron-withdrawing fluorine, chlorine, and nitro groups on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Commercial Suppliers and Specifications

This compound is readily available from a variety of commercial chemical suppliers. The purity and formulation may vary between suppliers, and it is crucial for researchers to consider these specifications for their specific applications. The following table summarizes the offerings from several prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Sigma-Aldrich | 109613-90-3 | C₅H₂ClFN₂O₂ | 176.53 | 97% | Liquid |

| Synthonix | 109613-90-3 | C₅H₂O₂N₂Cl₁F₁ | 176.53 | 97% | Liquid |

| MySkinRecipes | 109613-90-3 | C₅H₂ClFN₂O₂ | 176.53 | 97% | Not Specified |

| Lorven Therapeutics | 109613-90-3 | Not Specified | Not Specified | 98% | Powder |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value |

| IUPAC Name | This compound |

| InChI Key | RUPPDEJTTHOVGP-UHFFFAOYSA-N |

| Storage Temperature | 2-8°C (Refrigerator) |

| Shipping Temperature | Room Temperature |

Synthetic Applications and Experimental Protocols

The reactivity of this compound is primarily dictated by the presence of the nitro group and the two halogen substituents on the electron-deficient pyridine ring. The nitro group can be readily reduced to an amino group, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs).[1] The chloro and fluoro groups are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. The 2- and 4-positions of the pyridine ring are particularly activated for nucleophilic attack.

Key Reactions and Transformations

1. Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental step in elaborating the structure of this compound. This transformation opens up possibilities for amide bond formation, diazotization reactions, and the introduction of other nitrogen-containing functionalities. Common reducing agents for this purpose include tin(II) chloride, iron powder in acetic acid, or catalytic hydrogenation.

2. Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the ring nitrogen atom activates the chloro and fluoro substituents towards nucleophilic displacement. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build more complex molecular scaffolds. The relative reactivity of the chloro and fluoro groups can be influenced by the reaction conditions and the nature of the nucleophile.

Experimental Protocol: Synthesis of 2-Amino-3-fluoropyridine Derivatives (Hypothetical Adaptation)

Materials:

-

This compound

-

Iron powder (-325 mesh)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

2 M Potassium hydroxide (KOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of this compound (1.0 eq.) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5.0 eq.).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the iron residue and wash the filter cake thoroughly with ethyl acetate.

-

Partition the filtrate with a 2 M KOH solution to neutralize the acetic acid and extract the basic aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-fluoro-4-chloropyridine.

-

Further purification can be achieved by column chromatography on silica gel.

Reaction Workflow and Logic Diagrams

The synthetic utility of this compound can be visualized through reaction workflows. The following diagram illustrates a potential synthetic pathway starting from the reduction of the nitro group to form an aminopyridine intermediate, which can then undergo further diversification through nucleophilic substitution of the chlorine atom.

Caption: Synthetic pathway from this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data sheets provided by suppliers, it is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex heterocyclic molecules in drug discovery and development. Its trifunctional nature allows for a variety of chemical transformations, including the reduction of the nitro group and nucleophilic substitution of the halogen atoms. This guide provides a foundational understanding of its properties, suppliers, and potential synthetic applications to aid researchers in leveraging this versatile compound in their work. As with any chemical reagent, adherence to strict safety protocols is paramount.

References

synthesis of 2-Chloro-3-fluoro-4-nitropyridine

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-4-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No. 109613-90-3), a key heterocyclic building block. This compound is of significant interest to researchers and professionals in drug development and agrochemical synthesis due to its unique substitution pattern, which allows for diverse chemical modifications.[1] The primary synthetic route detailed involves a two-step process: the synthesis of the precursor 2-chloro-3-fluoropyridine, followed by its nitration. An alternative conceptual pathway via an N-oxide intermediate is also discussed. This document includes detailed experimental protocols, quantitative data summarized in tabular form, and a workflow visualization to facilitate understanding and replication.

Primary Synthetic Pathway: Nitration of 2-Chloro-3-fluoropyridine

The most direct and practical approach to synthesizing this compound involves two key transformations. First, the precursor 2-chloro-3-fluoropyridine is prepared from 2-chloro-3-aminopyridine. Second, this precursor undergoes electrophilic nitration to introduce the nitro group at the C4 position of the pyridine ring.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine

The synthesis of the intermediate, 2-chloro-3-fluoropyridine, is achieved via a diazotization reaction of 2-chloro-3-aminopyridine. A patented method describes a one-pot process using tert-butyl nitrite as the diazotizing agent and copper(II) fluoride as the fluorinating source, which avoids the use of more hazardous reagents like anhydrous hydrogen fluoride.[2]

Quantitative Data for Synthesis of 2-Chloro-3-fluoropyridine

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-aminopyridine | [2] |

| Reagents | tert-Butyl nitrite, Copper(II) fluoride | [2] |

| Solvent | Acetonitrile or Ethanol | [2] |

| **Molar Ratio (Substrate:t-BuONO:CuF₂) ** | 0.9-1.1 : 1-1.2 : 1-1.3 | [2] |

| Reaction Temperature | 0 - 60 °C | [2] |

| Reaction Time | 1 - 10 hours | [2] |

| Reported Yield | 60 - 68% | [2] |

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine [2]

-

Under an inert gas atmosphere (e.g., nitrogen or argon), dissolve tert-butyl nitrite (1.1-1.2 molar equivalents) and copper(II) fluoride (1.1-1.2 molar equivalents) in a suitable organic solvent (e.g., 100 mL acetonitrile).

-

To this solution, add 2-chloro-3-aminopyridine (1.0 molar equivalent).

-

Maintain the reaction mixture at a constant temperature between 30-60 °C with continuous stirring for a period of 5-10 hours.

-

Monitor the reaction progress using gas chromatography (GC) to confirm the conversion of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, 2-chloro-3-fluoropyridine, is isolated from the reaction mixture using standard purification techniques such as distillation or chromatography. In the cited patent, the yield was determined by GC analysis.

Step 2: Nitration of 2-Chloro-3-fluoropyridine

The introduction of a nitro group at the C4-position of the 2-chloro-3-fluoropyridine ring is achieved through electrophilic aromatic substitution. Due to the deactivating nature of the halogen substituents on the pyridine ring, this step requires strong nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid. While a specific protocol for this exact substrate is not detailed in the searched literature, a representative procedure can be adapted from established methods for the nitration of other deactivated chloropyridines.[3]

Quantitative Data for Nitration of 2-Chloro-3-fluoropyridine (Representative)

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-fluoropyridine | |

| Reagents | Concentrated Nitric Acid (≥90%), Concentrated Sulfuric Acid (98%) or Oleum | [3] |

| Reaction Temperature | 0 - 40 °C (controlled) | [3] |

| Reaction Time | 3 - 6 hours | [3] |

| Reported Yield | Not specified (Method is adapted) |

Experimental Protocol: Nitration of 2-Chloro-3-fluoropyridine (Representative) [3]

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid (or oleum) in a flask cooled in an ice bath.

-

Cool the nitrating mixture to 0-5 °C.

-

Slowly add 2-chloro-3-fluoropyridine portion-wise to the stirred nitrating mixture, ensuring the internal temperature is maintained between 0 °C and 40 °C by external cooling.

-

After the addition is complete, allow the reaction to stir for several hours (e.g., 5 hours), letting the temperature gradually rise to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated crude product is collected by filtration and washed with cold water until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Alternative Synthetic Pathway (Conceptual)

An alternative route for the could proceed through an N-oxide intermediate. This strategy is often employed in pyridine chemistry to direct nitration specifically to the 4-position. The existence of this compound N-oxide (CAS 101664-56-6) supports the viability of this pathway.[4]

The conceptual steps would be:

-

N-Oxidation : Oxidation of 2-chloro-3-fluoropyridine using an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid to form 2-chloro-3-fluoro-pyridine N-oxide.

-

Nitration : Treatment of the N-oxide with a nitrating agent (e.g., HNO₃/H₂SO₄). The N-oxide group activates the C4 position for electrophilic attack.

-

Deoxygenation : Removal of the N-oxide group using a reducing agent such as phosphorus trichloride (PCl₃) to yield the final product.

Mandatory Visualization

The following diagram illustrates the primary two-step synthetic pathway from 2-chloro-3-aminopyridine to the target compound.

Caption: Synthetic route to this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 3. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 4. This compound N-OXIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Chloro-3-fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document elucidates the electronic effects of the substituents on the pyridine core, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide extrapolates from established principles of pyridine chemistry and data from closely related analogues to predict its reactivity. This paper aims to serve as a foundational resource for scientists working with this and similar highly functionalized pyridine derivatives.

Introduction

Halogenated and nitrated pyridines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The strategic placement of electron-withdrawing groups on the pyridine ring significantly alters its electronic properties, rendering it susceptible to nucleophilic attack. This compound is a prime example of such an activated system, possessing three distinct electron-withdrawing substituents that synergistically influence its reactivity. Understanding the interplay of these groups is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the core principles governing the reactivity of this molecule, with a particular focus on nucleophilic aromatic substitution, the predominant reaction pathway.

Electronic Landscape of the Pyridine Ring

The reactivity of the this compound ring is fundamentally governed by the electronic effects of its substituents: the chloro, fluoro, and nitro groups, in conjunction with the inherent electron-deficient nature of the pyridine nitrogen.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole moment and a general deactivation of the ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions, by stabilizing the negatively charged intermediates (Meisenheimer complexes).[1][2]

-

Nitro Group (-NO₂): The nitro group at the C4 position is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its strong resonance effect is particularly significant as it can delocalize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, especially when the attack occurs at positions ortho or para to it.

-

Halogen Substituents (-Cl, -F): Both chlorine and fluorine are electron-withdrawing via the inductive effect (-I). While they possess a +M (resonance) effect due to their lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of aromatic rings. Fluorine is more electronegative than chlorine, exerting a stronger inductive pull.

The cumulative effect of these substituents renders the pyridine ring in this compound highly electron-deficient and thus, exceptionally activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution is the hallmark reaction of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Regioselectivity: A Predictive Analysis

The key question in the SNAr of this compound is the site of nucleophilic attack. The molecule presents two potential leaving groups: the chloride ion at C2 and the fluoride ion at C3. However, nucleophilic attack will preferentially occur at the positions most activated by the electron-withdrawing groups.

Based on the principles of SNAr on pyridine systems, the positions ortho and para to the strongly activating nitro group are the most likely sites of attack. In this molecule, the C2 and C6 positions are ortho to the C4-nitro group, and the C4 position itself is where the nitro group is located. The chlorine atom is at the C2 position, which is both ortho to the nitro group and alpha to the pyridine nitrogen.

Considering the stability of the intermediate Meisenheimer complex, attack at the C2 position is highly favored. The negative charge developed during the transition state can be effectively delocalized onto both the pyridine nitrogen and the nitro group.

A compelling analogy can be drawn from the reactivity of 2,4-dichloro-5-nitropyridine, where nucleophilic substitution occurs preferentially at the C4 position (para to the nitro group).[3] This is attributed to the superior stabilization of the Meisenheimer intermediate when the charge is delocalized onto the nitro group. In the case of this compound, the C2 position is directly ortho to the C4-nitro group, which also allows for significant resonance stabilization of the intermediate.

Therefore, it is predicted that nucleophilic attack will predominantly occur at the C2 position, leading to the displacement of the chloride ion. The C-F bond at the C3 position is generally stronger and less prone to cleavage in SNAr reactions unless specifically activated.

The logical workflow for predicting the regioselectivity is as follows:

Figure 1: Logical workflow for predicting the regioselectivity of nucleophilic aromatic substitution on this compound.

Common Nucleophilic Reactions

A variety of nucleophiles are expected to react readily with this compound at the C2 position. Below are predicted reaction schemes and generalized experimental considerations.

Reactions with primary and secondary amines are expected to proceed smoothly to yield 2-amino-3-fluoro-4-nitropyridine derivatives. These reactions are typically carried out in a polar aprotic solvent such as acetonitrile, DMF, or DMSO, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct.

-

General Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent.

-

Add the amine nucleophile (1-1.2 equivalents) and a base (1.5-2 equivalents).

-

Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

-

Thiolates are potent nucleophiles and are expected to readily displace the C2-chloride. These reactions are typically performed under basic conditions to generate the thiolate anion in situ from the corresponding thiol.

-

General Experimental Protocol:

-

Dissolve the thiol (1-1.2 equivalents) in a polar solvent like ethanol or DMF.

-

Add a base such as sodium hydroxide or potassium carbonate to generate the thiolate.

-

Add this compound (1 equivalent) to the solution.

-

Stir at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

-

Work-up and purify the resulting 2-thioether-3-fluoro-4-nitropyridine as described for amination.

-

Alkoxides, generated from alcohols and a strong base (e.g., NaH, KOtBu), will react to form 2-alkoxy-3-fluoro-4-nitropyridine derivatives. Anhydrous conditions are crucial to prevent hydrolysis of the starting material and the alkoxide.

-

General Experimental Protocol:

-

To a solution of the alcohol in an anhydrous solvent like THF or DMF, add a strong base (e.g., sodium hydride) portion-wise at 0 °C to generate the alkoxide.

-

Once the hydrogen evolution ceases, add a solution of this compound (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and purify.

-

Quantitative Data

While specific, peer-reviewed quantitative data for the reactivity of this compound is scarce, data from commercial suppliers provides some basic physical properties.

| Property | Value | Reference |

| CAS Number | 109613-90-3 | |

| Molecular Formula | C₅H₂ClFN₂O₂ | |

| Molecular Weight | 176.53 g/mol | |

| Physical Form | Liquid | |

| Purity | ≥97% | |

| Storage Temperature | Refrigerator |

Subsequent Transformations

The products of nucleophilic substitution on this compound are themselves valuable intermediates. The nitro group at the C4 position can be readily reduced to an amino group, providing a handle for further functionalization, such as diazotization or acylation. This versatility makes this compound a strategic starting material for the synthesis of complex heterocyclic systems.

A potential synthetic pathway utilizing the reactivity of this molecule is outlined below:

Figure 2: A representative synthetic workflow starting from this compound.

Conclusion

This compound is a highly activated pyridine derivative with significant potential in synthetic chemistry. The synergistic electron-withdrawing effects of the chloro, fluoro, and nitro substituents, combined with the inherent properties of the pyridine ring, make it an excellent substrate for nucleophilic aromatic substitution. Based on established principles, nucleophilic attack is predicted to occur selectively at the C2 position, with displacement of the chloride leaving group. The resulting products can be further elaborated, highlighting the utility of this compound as a versatile building block in the development of novel pharmaceuticals and agrochemicals. Further experimental studies are warranted to provide quantitative reactivity data and to fully explore the synthetic potential of this promising intermediate.

References

An In-depth Technical Guide to the Electrophilicity of 2-Chloro-3-fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of chloro, fluoro, and nitro substituents on the pyridine ring creates a highly activated system for nucleophilic aromatic substitution (SNAr). This document collates available data on the reactivity of analogous compounds, outlines detailed experimental protocols for assessing electrophilicity, and presents computational chemistry perspectives to rationalize its reactivity. The content herein is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively utilize this versatile building block.

Introduction to the Electrophilicity of Substituted Pyridines

The pyridine ring, an electron-deficient aromatic heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of electron-withdrawing groups, which further lower the electron density of the ring and stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr). In the case of this compound, the cumulative electron-withdrawing effects of the chloro, fluoro, and particularly the nitro group at the 4-position, render the pyridine ring highly electrophilic.

The primary mechanism of reaction for this class of compounds is the SNAr pathway. This two-step process involves the initial attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, followed by the departure of a leaving group. The rate of this reaction is influenced by the nature of the solvent, the nucleophile, the leaving group, and the electronic and steric effects of the substituents on the aromatic ring.

Quantitative Analysis of Electrophilicity

Table 1: Kinetic Data for the Reaction of 2-Chloronitropyridines with Sodium Arenethiolates in Methanol at 25°C [2]

| Substrate | Nucleophile (XC6H4SNa) | k2 (dm3 mol-1 s-1) |

| 2-Chloro-3-nitropyridine | X = H | Data not available |

| 2-Chloro-5-nitropyridine | X = H | 1.85 x 10-2 |

| 2-Chloro-3-nitropyridine | X = 4-CH3 | Data not available |

| 2-Chloro-5-nitropyridine | X = 4-CH3 | 1.12 x 10-2 |

| 2-Chloro-3-nitropyridine | X = 4-Cl | Data not available |

| 2-Chloro-5-nitropyridine | X = 4-Cl | 2.88 x 10-2 |

Note: The study on 2-chloro-3-nitropyridine did not provide the absolute rate constants but focused on the correlation with Hammett constants.

The reactivity of this compound is expected to be significantly higher than these analogues due to the additional electron-withdrawing fluorine atom and the nitro group at the 4-position, which provides strong resonance stabilization to the Meisenheimer intermediate.

Key Factors Influencing the Electrophilicity of this compound

The high electrophilicity of this compound is a result of the synergistic effects of its substituents:

-

Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group at the 4-position strongly deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic attack. It effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the 2- or 6-position.

-

Halogen Substituents (-Cl, -F): Both chlorine and fluorine are inductively electron-withdrawing, further enhancing the electrophilicity of the ring. In the context of SNAr reactions, fluorine is often a better leaving group than chlorine, which can be attributed to the high electronegativity of fluorine polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, contributing to the overall electron-deficient nature of the aromatic system.

Experimental Protocols for Assessing Electrophilicity

The following are detailed methodologies for key experiments to quantitatively assess the electrophilicity of this compound.

Kinetic Measurement of Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for determining the second-order rate constant (k2) for the reaction of this compound with a nucleophile, such as an amine or an alkoxide.

Materials:

-

This compound

-

Nucleophile (e.g., morpholine, sodium methoxide)

-

Solvent (e.g., Methanol, Acetonitrile, DMSO)

-

UV-Vis Spectrophotometer with temperature control

-

Standard laboratory glassware

Procedure:

-

Preparation of Solutions:

-